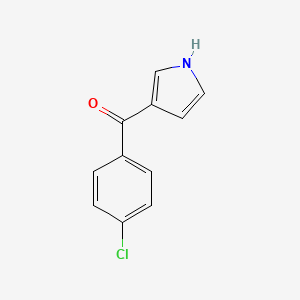

(4-Chlorophenyl)(1H-pyrrol-3-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(1H-pyrrol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-10-3-1-8(2-4-10)11(14)9-5-6-13-7-9/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSLXEUIQZMKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CNC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505651 | |

| Record name | (4-Chlorophenyl)(1H-pyrrol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62128-38-5 | |

| Record name | (4-Chlorophenyl)(1H-pyrrol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Chlorophenyl)(1H-pyrrol-3-yl)methanone

Introduction: The Significance of 3-Acylpyrroles

The pyrrole nucleus is a cornerstone in the architecture of numerous biologically active compounds, from natural products like heme and chlorophyll to blockbuster pharmaceuticals such as atorvastatin (Lipitor®) and the anti-inflammatory drug tolmetin.[1][2] The introduction of an acyl group, particularly at the C-3 position of the pyrrole ring, furnishes a versatile chemical handle for further molecular elaboration and is a key structural motif in many pharmacologically relevant molecules. (4-Chlorophenyl)(1H-pyrrol-3-yl)methanone, the subject of this guide, represents a fundamental scaffold within this class, combining the pyrrole heterocycle with a halogenated phenyl ketone, a common feature in medicinal chemistry. This guide provides an in-depth exploration of the primary synthetic strategies to access this valuable compound, focusing on the underlying chemical principles, practical experimental considerations, and the rationale behind methodological choices.

Strategic Overview: Navigating the Regioselectivity of Pyrrole Acylation

The primary challenge in the synthesis of 3-acylpyrroles lies in controlling the regioselectivity of electrophilic substitution. The pyrrole ring is inherently electron-rich, and electrophilic attack, including Friedel-Crafts acylation, preferentially occurs at the C-2 (α) position due to the greater stabilization of the cationic intermediate.[3] Therefore, direct acylation of unsubstituted pyrrole with 4-chlorobenzoyl chloride would be expected to yield the C-2 isomer as the major product. To achieve the desired C-3 substitution, several strategic approaches have been developed, which form the core of our discussion.

Key Synthetic Strategies:

-

N-Protected Pyrrole Acylation: Employing a bulky or electron-withdrawing protecting group on the pyrrole nitrogen can sterically hinder the C-2 position and/or electronically deactivate it, thereby favoring acylation at the C-3 position.

-

Organometallic Approaches: The use of pyrrole Grignard reagents offers an alternative nucleophilic strategy for the introduction of the acyl group.

-

Multi-Component Reactions: Modern synthetic methods allow for the construction of the substituted pyrrole ring system in a single pot from acyclic precursors.

Methodology 1: Friedel-Crafts Acylation of N-Protected Pyrroles

The most prevalent and well-documented method for the regioselective synthesis of 3-acylpyrroles is the Friedel-Crafts acylation of an N-protected pyrrole.[4] The choice of the N-substituent is critical in directing the incoming acyl group to the C-3 position.

The Role of the N-Phenylsulfonyl Protecting Group

The use of an N-phenylsulfonyl or N-p-toluenesulfonyl group is a highly effective strategy.[3][4] This group directs acylation primarily to the C-3 position when a strong Lewis acid like aluminum chloride (AlCl₃) is used.[3]

Causality of C-3 Selectivity:

The regioselectivity observed with N-arylsulfonylpyrroles is not merely due to steric hindrance. Evidence suggests that the reaction proceeds through an organoaluminum intermediate.[3] When AlCl₃ is used as the Lewis acid, it coordinates with the sulfonyl group, leading to a complex that favors the reaction of the acyl halide at the C-3 position.[3] In contrast, weaker Lewis acids like tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) tend to yield the C-2 isomer as the major product.[3]

Experimental Workflow: N-Phenylsulfonyl-Directed Acylation

The synthesis of this compound via this method is a two-step process: acylation of N-phenylsulfonylpyrrole followed by the removal of the protecting group.

Caption: Workflow for the synthesis via N-phenylsulfonyl protection.

Detailed Protocol: Synthesis of this compound

Part A: Synthesis of 1-(Phenylsulfonyl)-3-(4-chlorobenzoyl)pyrrole

-

Reaction Setup: To a stirred solution of 1-(phenylsulfonyl)pyrrole (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise at 0 °C.

-

Addition of Acylating Agent: After stirring for 30 minutes, add a solution of 4-chlorobenzoyl chloride (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part B: Deprotection to Yield this compound

-

Hydrolysis: Dissolve the purified 1-(phenylsulfonyl)-3-(4-chlorobenzoyl)pyrrole (1 equivalent) in a mixture of methanol and water.

-

Base Addition: Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux for 1-2 hours.

-

Isolation: After cooling, remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be further purified by recrystallization or column chromatography.

| Parameter | Value/Condition | Rationale |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Strong Lewis acid that promotes C-3 selectivity with N-sulfonylpyrroles.[3] |

| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent suitable for Friedel-Crafts reactions. |

| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic reaction, followed by warming to drive the reaction to completion. |

| Deprotection | Alkaline Hydrolysis (NaOH) | The phenylsulfonyl group is readily cleaved under basic conditions.[4] |

Methodology 2: Organometallic Routes via Pyrrole Grignard Reagents

An alternative approach involves the reaction of a pyrrole Grignard reagent with an acylating agent.[5] This method reverses the polarity of the pyrrole, which acts as a nucleophile. The pyrrole Grignard reagent is typically prepared by reacting pyrrole with a Grignard reagent like ethylmagnesium bromide.[6]

Mechanism and Regioselectivity

The pyrrole Grignard reagent exists as an N-magnesium halide.[5] While alkylation often occurs at the C-2 position, acylation with reactive acylating agents like acyl chlorides can also lead to C-acylated products.[5] Deuterium labeling experiments have shown that direct acylation at the C-2 position occurs.[6] However, achieving C-3 selectivity can be challenging and often results in mixtures of N- and C-acylated products, as well as C-2 and C-3 isomers.[5] The outcome is highly dependent on the reaction conditions and the nature of the acylating agent.[5]

Illustrative Reaction Scheme

Caption: Synthesis pathway using a pyrrole Grignard reagent.

Generalized Protocol for Grignard Acylation

-

Grignard Formation: Prepare the pyrrole Grignard reagent by adding pyrrole (1 equivalent) to a solution of ethylmagnesium bromide (1 equivalent) in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere.

-

Acylation: Cool the solution of the pyrrole Grignard reagent and add 4-chlorobenzoyl chloride (1 equivalent) dropwise.

-

Reaction and Work-up: Allow the reaction to proceed, followed by quenching with a saturated aqueous ammonium chloride solution.

-

Extraction and Analysis: Extract the product with an organic solvent. The resulting crude product will likely be a mixture and require careful separation and characterization to isolate the desired C-3 isomer.

Note: This method is generally less regioselective for C-3 acylation compared to the N-sulfonyl-directed Friedel-Crafts reaction and is presented here for its mechanistic contrast and potential utility in specific contexts.

Methodology 3: Modern Multi-Component Syntheses

Recent advances in organic synthesis have led to the development of multi-component reactions (MCRs) for the construction of highly substituted pyrroles in a single step.[1] These methods offer high efficiency and atom economy. For instance, a four-component reaction involving acid chlorides, alkynes, amines, and nitroalkenes has been reported to furnish 3-acylpyrroles.[1]

Conceptual Framework

These reactions typically proceed through a cascade of events, such as the formation of an enaminone intermediate, followed by a Michael addition and a final cyclocondensation step to form the pyrrole ring.[1] By choosing the appropriate starting materials, one could, in principle, construct the this compound core.

| Starting Material Class | Specific Example for Target Synthesis |

| Acid Chloride | 4-Chlorobenzoyl chloride |

| Alkyne | A suitable terminal alkyne |

| Amine | A primary amine (e.g., benzylamine) |

| Nitroalkene | A simple nitroalkene (e.g., nitroethene) |

While providing a powerful and convergent approach, the development of a specific MCR for a less substituted target like this compound may require significant optimization.

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through the Friedel-Crafts acylation of an N-protected pyrrole, with the N-phenylsulfonyl group offering excellent regiocontrol towards the desired C-3 isomer. This method, followed by a straightforward deprotection step, represents the most robust and scalable route for researchers in drug development and academic settings. While organometallic approaches and multi-component reactions present alternative strategies, they often face challenges in regioselectivity or require substantial optimization for this specific target. Future research may focus on developing more efficient catalytic systems, potentially organocatalytic methods, for the direct and regioselective C-3 acylation of unprotected pyrrole, which would represent a significant advancement in synthetic efficiency.[7][8]

References

- D. B. Ramachary, R. Madhavachary, and M. Ramakumar, "Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst," Organic Letters, 2010. [URL: https://pubs.acs.org/doi/10.1021/ol101391y][7][8]

- J. R. Carney, G. W. Gribble, "Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates," Molecules, 2000. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6238012/][3]

- H. M. Gilow, D. E. Burton, "Regioselective synthesis of acylpyrroles," The Journal of Organic Chemistry, 1981. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00336a028][4]

- ACS Publications, "Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst," Organic Letters. [URL: https://pubs.acs.org/doi/abs/10.1021/ol101391y]

- ResearchGate, "One-pot synthesis of 3-acylpyrroles.," ResearchGate. [URL: https://www.researchgate.net/figure/One-pot-synthesis-of-3-acylpyrroles_tbl1_279294215]

- G. H. Schmitz et al., "Synthesis of Highly Substituted 3-Acylpyrroles by a Four-Component Sonogashira Alkynylation–Amine Addition–Nitroalkene Mic," Thieme, 2023. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2070-1361][1]

- NIH, "Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water," National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6803730/]

- C. E. Loader and H. J. Anderson, "Pyrrole Chemistry. Part XII. The Mechanism of the Reaction Between the Pyrrole Grignard Reagent and Acylating Agents," Canadian Journal of Chemistry, 1971. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v71-008][6]

- NIH, "4-Chlorobenzoyl-meso-octamethylcalix[3]pyrrolidino[3]pyrrole: an acyl chloride derivative of a partially reduced calix[8] pyrrole," National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3684803/]

- Semantic Scholar, "Table 1 from Friedel-Crafts acylation of pyrroles and indoles using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst.," Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Table-1-from-Friedel-Crafts-acylation-of-pyrroles-Ramachary-Madhavachary/09939a04473873427f7243c21a4f005c9354714d][2]

- ResearchGate, "Pyrrole Chemistry. Part XI. Some Reactions of the Pyrrole Grignard Reagent with Alkyl Carbonates and Alkyl Thiocarbonates," ResearchGate. [URL: https://www.researchgate.

- The Royal Society of Chemistry, "Supplementary Information," The Royal Society of Chemistry. [URL: https://www.rsc.

- Chemical Synthesis Database, "(4-chlorophenyl)(1,2,4-trimethyl-1H-pyrrol-3-yl)methanone," Chemical Synthesis Database. [URL: http://www.chemsynthesis.com/base/chemical-structure/308183.html]

- H. J. Anderson and C. E. Loader, "Pyrrole Chemistry. Part XI. Some Reactions of the Pyrrole Grignard Reagent with Alkyl Carbonates and Alkyl Thiocarbonates," Canadian Journal of Chemistry, 1970. [URL: https://cdnsciencepub.com/doi/pdf/10.1139/v70-292][5]

- Der Pharma Chemica, "Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica," Der Pharma Chemica. [URL: https://www.derpharmachemica.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Table 1 from Friedel-Crafts acylation of pyrroles and indoles using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst. | Semantic Scholar [semanticscholar.org]

- 3. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

A Guide to the Spectroscopic Characterization of (4-Chlorophenyl)(1H-pyrrol-3-yl)methanone

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (4-Chlorophenyl)(1H-pyrrol-3-yl)methanone, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. We detail an integrated analytical approach employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not only standardized protocols but also the underlying scientific rationale for experimental design and data interpretation. By synthesizing data from these orthogonal techniques, this guide establishes a self-validating system for the unambiguous confirmation of the compound's molecular structure and purity.

Introduction: The Analytical Imperative

This compound is a key synthetic intermediate whose utility is fundamentally dependent on its structural integrity. The presence of a pyrrole ring, a carbonyl linker, and a halogenated aromatic system creates a molecule with distinct electronic and conformational properties. Verifying the precise connectivity and chemical environment of each atom is paramount for predicting its reactivity, biological activity, and material properties.

The following sections will deconstruct the analytical workflow, treating each spectroscopic technique as a unique lens through which to view the molecule. The convergence of these distinct datasets provides the high-fidelity structural confirmation required for advanced research and development.

Molecular Structure & Predicted Spectroscopic Signatures

Before delving into experimental data, it is crucial to establish a hypothesis based on the known structure. This allows for a targeted analysis of the resulting spectra.

Structure: this compound Molecular Formula: C₁₁H₈ClNO Molecular Weight: 205.64 g/mol (for ³⁵Cl isotope)

-

Key Features for Analysis:

-

Pyrrole Ring: Contains an N-H proton and three aromatic C-H protons in unique chemical environments.

-

Carbonyl Group (C=O): A strong electron-withdrawing group that will significantly influence adjacent protons and carbons in NMR and exhibit a characteristic IR absorption.

-

4-Chlorophenyl Ring: A para-substituted aromatic ring with two sets of chemically equivalent protons, creating a distinct "doublet of doublets" pattern in ¹H NMR. The chlorine atom provides a unique isotopic signature in mass spectrometry.

-

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Define atom nodes with positions N1 [label="N", pos="0,0.8!"]; H_N1 [label="H", pos="-0.5,1.5!"]; C2 [label="C", pos="1.2,0.8!"]; H_C2 [label="H", pos="1.9,1.4!"]; C3 [label="C", pos="1.5,-0.5!"]; C4 [label="C", pos="0,-1.2!"]; H_C4 [label="H", pos="-0.5,-1.9!"]; C5 [label="C", pos="-1.2,0!"]; H_C5 [label="H", pos="-1.9,0!"];

// Carbonyl group C_CO [label="C", pos="2.8,-0.8!"]; O_CO [label="O", pos="3.5,-1.8!"];

// Phenyl ring C1_ph [label="C", pos="3.8,0.2!"]; C2_ph [label="C", pos="3.5,1.5!"]; H_C2_ph [label="H", pos="2.8,2.0!"]; C3_ph [label="C", pos="4.5,2.3!"]; H_C3_ph [label="H", pos="4.2,3.2!"]; C4_ph [label="C", pos="5.8,1.8!"]; Cl [label="Cl", pos="7.0,2.8!"]; C5_ph [label="C", pos="6.1,0.5!"]; H_C5_ph [label="H", pos="6.8,0.0!"]; C6_ph [label="C", pos="5.1,-0.3!"]; H_C6_ph [label="H", pos="5.4,-1.2!"];

// Draw bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- H_N1; C2 -- H_C2; C4 -- H_C4; C5 -- H_C5;

C3 -- C_CO; C_CO -- O_CO [style=double];

C_CO -- C1_ph; C1_ph -- C2_ph; C2_ph -- C3_ph; C3_ph -- C4_ph; C4_ph -- C5_ph; C5_ph -- C6_ph; C6_ph -- C1_ph; C1_ph -- C6_ph [style=invis]; C2_ph -- C3_ph [style=invis]; C4_ph -- C5_ph [style=invis]; // Aromaticity hints

C2_ph -- H_C2_ph; C3_ph -- H_C3_ph; C4_ph -- Cl; C5_ph -- H_C5_ph; C6_ph -- H_C6_ph; } enddot Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

Rationale and Experimental Design

¹H NMR spectroscopy will identify and quantify all unique proton environments, while ¹³C NMR will map the carbon backbone. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its excellent solubilizing properties for moderately polar compounds. However, if the N-H proton signal is too broad or exchanges, a switch to deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it forms hydrogen bonds, resulting in a sharper, more easily identifiable N-H peak.[1][2]

Representative ¹H and ¹³C NMR Data

The following data are representative and synthesized from spectral databases of analogous 3-aroylpyrroles and chlorophenyl ketones.[3][4][5][6]

| ¹H NMR Data (Representative) | ¹³C NMR Data (Representative) |

| Chemical Shift (δ, ppm) | Assignment |

| ~11.5-12.0 (broad s, 1H) | Pyrrole N-H |

| ~7.7-7.9 (d, 2H) | Chlorophenyl H (ortho to C=O) |

| ~7.4-7.5 (d, 2H) | Chlorophenyl H (meta to C=O) |

| ~7.2-7.3 (m, 1H) | Pyrrole H-2 |

| ~6.8-6.9 (m, 1H) | Pyrrole H-5 |

| ~6.5-6.6 (m, 1H) | Pyrrole H-4 |

Standard Acquisition Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-32, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Rationale and Expected Absorptions

For this compound, the most prominent and diagnostic peaks will be the N-H stretch of the pyrrole and the C=O stretch of the ketone. The conjugation of the carbonyl group with both the pyrrole and phenyl rings is expected to lower its stretching frequency compared to a simple aliphatic ketone.

Representative FT-IR Data

The following absorptions are characteristic for this class of compound.[7][8][9][10]

| Vibrational Frequency (cm⁻¹) | Assignment | Intensity |

| ~3200-3400 | N-H Stretch (Pyrrole) | Broad, Medium |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~1640-1660 | C=O Stretch (Aryl Ketone, conjugated) | Strong |

| ~1580-1600 | C=C Stretch (Aromatic Rings) | Medium |

| ~1080-1100 | C-Cl Stretch | Strong |

Standard Acquisition Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

MS is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Rationale and Isotopic Signature

The key feature to observe in the mass spectrum is the molecular ion peak cluster. Natural chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[11][12][13] This results in two molecular ion peaks:

-

M+ peak: Corresponds to the molecule containing the ³⁵Cl isotope.

-

M+2 peak: Corresponds to the molecule containing the ³⁷Cl isotope, appearing two m/z units higher.

The relative intensity of the M+ to M+2 peak will be approximately 3:1, which is a definitive indicator for the presence of a single chlorine atom in the molecule.[12][13][14]

Representative Mass Spectrometry Data

| m/z (mass-to-charge ratio) | Assignment | Relative Intensity |

| 205 | [M]+ (with ³⁵Cl) | ~100% |

| 207 | [M+2]+ (with ³⁷Cl) | ~33% |

| 139 | [M - C₄H₂N]+ (loss of pyrrole radical) | Variable |

| 111 | [C₆H₄Cl]+ (chlorophenyl fragment) | Variable |

Standard Acquisition Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap instrument).

-

Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Data Acquisition (Positive Ion Mode):

-

Ionization Voltage: +3.5 to +4.5 kV.

-

Capillary Temperature: 250-300 °C.

-

Mass Range: 50-500 m/z.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion cluster [M+H]⁺ and verify the characteristic 3:1 isotopic pattern for chlorine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically identifying conjugated systems and chromophores.

Rationale and Expected Transitions

The molecule contains extensive conjugation across the phenyl ring, the carbonyl group, and the pyrrole ring. This is expected to give rise to strong π → π* transitions. A weaker, longer-wavelength n → π* transition associated with the carbonyl group's non-bonding electrons may also be observed.[15][16] The position of the maximum absorbance (λ_max) is sensitive to solvent polarity.

Representative UV-Vis Data

| Transition | λ_max (nm) (in Ethanol) | Molar Absorptivity (ε) |

| π → π | ~240-260 | High (~15,000-20,000) |

| n → π | ~300-320 | Low (~100-500) |

Standard Acquisition Protocol

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol or hexane). From this, prepare a dilute solution in a 1 cm path length quartz cuvette, ensuring the maximum absorbance is below 1.5 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a reference cuvette with the pure solvent and place it in the reference beam path. Place the sample cuvette in the sample beam path. Run a baseline correction or "zero" the instrument.

-

Data Acquisition: Scan the sample from approximately 200 nm to 400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

Integrated Analysis Workflow & Structural Confirmation

dot digraph "Spectroscopic_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

subgraph "cluster_synthesis" { label="Start"; style=invis; Compound [label="this compound\n(Purified Sample)", fillcolor="#FBBC05"]; }

subgraph "cluster_analysis" { label="Spectroscopic Analysis"; style="rounded"; bgcolor="#F1F3F4"; NMR [label="NMR Spectroscopy\n(¹H & ¹³C)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FTIR [label="FT-IR Spectroscopy", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; UVVIS [label="UV-Vis Spectroscopy", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_data" { label="Data Interpretation"; style="rounded"; bgcolor="#FFFFFF"; NMR_Data [label="Identify C-H Framework\n(Shifts, Couplings)"]; FTIR_Data [label="Identify Functional Groups\n(C=O, N-H, C-Cl)"]; MS_Data [label="Confirm Molecular Weight\n& Chlorine Isotope Pattern"]; UVVIS_Data [label="Confirm Conjugated System\n(π → π, n → π)"]; }

subgraph "cluster_conclusion" { label="Conclusion"; style=invis; Conclusion [label="Structural Confirmation\n& Purity Assessment", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; }

// Edges Compound -> {NMR, FTIR, MS, UVVIS} [label="Disperse Sample"]; NMR -> NMR_Data; FTIR -> FTIR_Data; MS -> MS_Data; UVVIS -> UVVIS_Data;

{NMR_Data, FTIR_Data, MS_Data, UVVIS_Data} -> Conclusion [label="Synthesize & Corroborate"]; } enddot Caption: Integrated workflow for spectroscopic characterization.

-

MS confirms the molecular weight (205/207 m/z) and the presence of one chlorine atom (3:1 isotope ratio).

-

FT-IR confirms the presence of the key functional groups: an N-H bond (~3300 cm⁻¹), a conjugated carbonyl (~1650 cm⁻¹), and a C-Cl bond (~1090 cm⁻¹).

-

NMR provides the specific atomic connectivity. ¹H NMR shows the distinct signals for the pyrrole and p-substituted phenyl protons, and ¹³C NMR confirms the number of unique carbon environments, including the downfield shift of the carbonyl carbon.

-

UV-Vis confirms the presence of the extensive conjugated π-electron system, consistent with the proposed structure.

When the data from all four techniques are consistent with the proposed structure and with each other, the identity and purity of this compound can be confirmed with a high degree of scientific confidence.

References

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.

- ResearchGate. (n.d.). Time dependent UV-Vis spectra of reduction of aromatic ketones with....

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- UKEssays. (2006, October 26). ULTRAVIOLET AND VISIBLE SPECTROSCOPY.

- The Royal Society of Chemistry. (n.d.). Supporting Information for.

- The Royal Society of Chemistry. (n.d.). 4.

- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.

- Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy.

- Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha... | Study Prep.

- ResearchGate. (n.d.). The FTIR spectrum for Pyrrole.

- SpectraBase. (n.d.). 1-(4-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)ethanone - Optional[13C NMR] - Chemical Shifts.

- Monarch: Qucosa. (n.d.). Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments.

- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.

- ResearchGate. (n.d.). 1 H NMR spectra of compound 3a.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924).

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.

- SpectraBase. (n.d.). Pyrrole - Optional[FTIR] - Spectrum.

- SpectraBase. (n.d.). 2-Propionylpyrrole - Optional[FTIR] - Spectrum.

- ResearchGate. (2024, February 14). Crystal structure of (4-(2-chlorophenyl)-1H-pyrrol-3-yl)(ferrocenyl) methanone, C21H16ClFeNO.

- Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.

- ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.

- Doron Scientific. (2023, February 26). This compound.

- National Institutes of Health. (n.d.). (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone.

- ResearchGate. (2018, October 30). (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. acgpubs.org [acgpubs.org]

- 6. 3-ACETYL-1-METHYLPYRROLE(932-62-7) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrole(109-97-7) IR Spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (4-Chlorophenyl)(1H-pyrrol-3-yl)methanone

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound (4-Chlorophenyl)(1H-pyrrol-3-yl)methanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through detailed spectral interpretation, predicted data, and a robust experimental protocol. Our approach is grounded in the fundamental principles of NMR spectroscopy and supported by authoritative references to ensure scientific integrity.

Introduction to this compound

This compound is a ketone derivative featuring a pyrrole ring linked to a 4-chlorophenyl group via a carbonyl bridge. The pyrrole moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities.[1] The presence of the electron-withdrawing 4-chlorobenzoyl group at the 3-position of the pyrrole ring significantly influences the electron density distribution and, consequently, the chemical environment of the constituent protons and carbons. This guide will dissect these electronic effects as reflected in the NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyrrole and the 4-chlorophenyl rings. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | ~9.0 - 10.0 | broad singlet | - |

| H-2 | ~7.2 - 7.4 | triplet or dd | J ≈ 2.5, 1.5 Hz |

| H-4 | ~6.8 - 7.0 | triplet or dd | J ≈ 2.5, 2.0 Hz |

| H-5 | ~7.5 - 7.7 | triplet or dd | J ≈ 2.5, 1.5 Hz |

| H-2', H-6' | ~7.8 - 8.0 | doublet | J ≈ 8.5 Hz |

| H-3', H-5' | ~7.4 - 7.6 | doublet | J ≈ 8.5 Hz |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum:

-

Pyrrole Protons (H-2, H-4, H-5): The protons on the pyrrole ring are expected to appear in the aromatic region. The electron-withdrawing effect of the 3-benzoyl group will deshield these protons, shifting them downfield compared to unsubstituted pyrrole.[2] The H-5 proton, being adjacent to the nitrogen and in a pseudo-ortho position to the carbonyl group, is anticipated to be the most deshielded of the pyrrole ring protons. The coupling between the pyrrole protons (H-2, H-4, and H-5) will result in characteristic splitting patterns, likely appearing as triplets or doublets of doublets.

-

4-Chlorophenyl Protons (H-2', H-6' and H-3', H-5'): The protons on the 4-chlorophenyl ring will exhibit a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the carbonyl group (H-2', H-6') will be more deshielded due to the anisotropic effect of the C=O bond and will appear further downfield than the protons meta to the carbonyl group (H-3', H-5').

-

N-H Proton: The proton on the pyrrole nitrogen (H-1) is expected to be a broad singlet at a significantly downfield chemical shift, a characteristic feature of N-H protons in pyrrolic systems.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~185 - 190 |

| C-2 | ~125 - 130 |

| C-3 | ~130 - 135 |

| C-4 | ~110 - 115 |

| C-5 | ~120 - 125 |

| C-1' | ~138 - 142 |

| C-2', C-6' | ~130 - 135 |

| C-3', C-5' | ~128 - 132 |

| C-4' | ~135 - 140 |

Note: Predicted values are based on substituent effects and data from similar compounds.[3][4][5]

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carbonyl carbon is expected to have the most downfield chemical shift in the spectrum due to its sp² hybridization and the strong deshielding effect of the bonded oxygen atom.

-

Pyrrole Carbons (C-2, C-3, C-4, C-5): The chemical shifts of the pyrrole carbons are influenced by the nitrogen atom and the 3-benzoyl substituent. The C-3 carbon, directly attached to the electron-withdrawing carbonyl group, is expected to be significantly deshielded. The α-carbons (C-2 and C-5) are typically found at a higher field than the β-carbons in substituted pyrroles.[2][3]

-

4-Chlorophenyl Carbons (C-1' to C-6'): The carbons of the 4-chlorophenyl ring will show distinct signals. The ipso-carbon (C-1') attached to the carbonyl group and the carbon bearing the chlorine atom (C-4') will have characteristic chemical shifts influenced by these substituents.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

- Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing properties and relatively clean spectral window.

- Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

- Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

3. ¹H NMR Data Acquisition:

- Acquire a standard one-dimensional ¹H NMR spectrum.

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

- Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

- Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.

4. ¹³C NMR Data Acquisition:

- Acquire a proton-decoupled ¹³C NMR spectrum.

- Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

- A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

- Employ a relaxation delay of 2-5 seconds to ensure quantitative data, especially for quaternary carbons.

5. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the spectrum to obtain a flat baseline and pure absorption peaks.

- Calibrate the chemical shift scale using the TMS signal at 0 ppm.

- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

- Analyze the splitting patterns and measure the coupling constants.

Visualizing the Molecular Structure and Analytical Workflow

To better understand the relationships between the different parts of the molecule and the NMR analysis process, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Standard workflow for NMR analysis.

Conclusion

The structural elucidation of this compound is readily achievable through the combined application of ¹H and ¹³C NMR spectroscopy. The predicted spectral data and interpretations provided in this guide offer a solid foundation for researchers working with this compound or its analogs. By following the detailed experimental protocol, scientists can confidently acquire high-quality NMR data, leading to unambiguous structural confirmation and a deeper understanding of the molecule's electronic properties. The principles and methodologies outlined herein are broadly applicable to the characterization of a wide range of organic molecules in the field of drug discovery and development.

References

- Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles. The Journal of Organic Chemistry. [Link]

- NMR chemical shift prediction of pyrroles. Stenutz. [Link]

- Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

- Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

- Selected 13 C NMR chemical shifts (in ppm) for pyrroles 3a-c and 8a-c.

- 1 H NMR spectra of compound 3a.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR chemical shift prediction of pyrroles [stenutz.eu]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrrole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone scaffold in the architecture of therapeutically significant molecules.[1][2] Its presence in natural products and synthetic drugs underscores its versatility and importance in medicinal chemistry.[1][3] The unique electronic properties and structural flexibility of the pyrrole nucleus allow for diverse chemical modifications, leading to a vast library of derivatives with a broad spectrum of biological activities.[2][3] These derivatives have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents, making them a focal point of intensive research in drug discovery.[1][3]

This guide provides a comprehensive framework for the systematic biological evaluation of novel pyrrole derivatives. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation. Instead, this document elucidates the causality behind experimental choices, grounding each step in established scientific principles to ensure the generation of robust, reproducible, and meaningful data. We will explore a logical, tiered screening approach, from initial broad cytotoxicity assessments to specific, mechanism-based assays, designed to efficiently identify and characterize promising lead compounds.

Part 1: The Strategic Screening Workflow

A successful screening campaign requires a logical progression from broad, high-throughput assays to more complex, specific evaluations. This tiered approach conserves resources by eliminating inactive or overly toxic compounds early, allowing for a focused investigation of promising candidates.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Strategic Workflow for Screening Novel Pyrrole Derivatives" enddot

Part 2: Foundational Screening - Cytotoxicity and Antiproliferative Activity

The initial step for any compound intended for therapeutic use is to assess its effect on cell viability. The MTT assay is a robust, colorimetric method widely used for this purpose.[4][5]

Principle of the MTT Assay

This assay quantifies cell viability based on the metabolic activity of mitochondria.[4][6] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6] The insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, typically between 570-590 nm.

dot graph G { layout=neato; graph [bgcolor="#FFFFFF", margin=0.2]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Mechanism of the MTT Cell Viability Assay" enddot

Detailed Protocol: MTT Assay for Anticancer Screening

This protocol is designed for a 96-well plate format, which is suitable for screening multiple compounds and concentrations.[8]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, LoVo for colon cancer).[1][9]

-

Complete culture medium (e.g., DMEM with 10% FBS).[5]

-

Novel pyrrole derivatives (dissolved in DMSO).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).[5]

Procedure:

-

Cell Seeding:

-

Action: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Causality: The cell density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting metabolic activity irrespective of the compound's effect. The goal is to have cells in the exponential growth phase during treatment.

-

-

Incubation:

-

Action: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere and resume growth.

-

-

Compound Treatment:

-

Action: Prepare serial dilutions of the pyrrole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.[5]

-

Controls (Self-Validation):

-

Vehicle Control: Wells with cells treated only with the solvent (e.g., DMSO) at the highest concentration used for the compounds. This accounts for any solvent-induced cytotoxicity.

-

Untreated Control: Wells with cells in medium alone, representing 100% viability.

-

Blank Control: Wells with medium only (no cells) to measure background absorbance.

-

-

-

Exposure:

-

MTT Addition:

-

Action: Add 10 µL of the 5 mg/mL MTT solution to each well.[5]

-

Action: Incubate for 3-4 hours at 37°C.

-

Causality: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan crystals. The plate should be protected from light as MTT is light-sensitive.

-

-

Solubilization:

-

Action: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Action: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Action: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis and Presentation:

The results are expressed as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀), the concentration of a compound required to inhibit cell growth by 50%, is a key metric for comparing potency.[11]

| Compound ID | Cell Line | Exposure Time (h) | IC₅₀ (µM) |

| Pyrrole-A | MCF-7 | 48 | 7.8 |

| Pyrrole-A | LoVo | 48 | 12.3 |

| Pyrrole-B | MCF-7 | 48 | 25.1 |

| Pyrrole-B | LoVo | 48 | > 50 |

| Doxorubicin | MCF-7 | 48 | 0.5 |

Table 1: Example data summary for cytotoxicity screening. IC₅₀ values are determined from dose-response curves.

Part 3: Antimicrobial Activity Screening

Pyrrole derivatives are also known for their potential as antimicrobial agents.[12] The agar well diffusion method is a widely used, straightforward technique for preliminary screening of antibacterial activity.[13][14][15]

Principle of Agar Well Diffusion

This method relies on the diffusion of a test compound from a well through an agar medium that has been uniformly inoculated with a specific microorganism.[15] As the compound diffuses, it creates a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the "zone of inhibition," will form around the well.[15][16] The diameter of this zone is proportional to the compound's antimicrobial potency.[15]

Detailed Protocol: Agar Well Diffusion Assay

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)).

-

Mueller-Hinton Agar (MHA) plates.[13]

-

Sterile cork borer (6-8 mm diameter).[17]

-

Test compounds and controls.

Procedure:

-

Inoculum Preparation:

-

Action: Prepare a standardized bacterial suspension in sterile broth, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Causality: Standardizing the inoculum density is crucial for reproducibility. A non-standardized inoculum can lead to significant variations in the size of the inhibition zones.

-

-

Plate Inoculation:

-

Well Creation:

-

Action: Aseptically puncture wells into the agar using a sterile cork borer.[14]

-

-

Compound Application:

-

Action: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution into a designated well.[14]

-

Controls (Self-Validation):

-

-

Incubation:

-

Data Acquisition:

-

Action: After incubation, measure the diameter of the zone of inhibition in millimeters (mm).[13]

-

Data Analysis and Presentation:

The antimicrobial activity is determined by the size of the inhibition zone. A larger diameter indicates greater susceptibility of the microorganism to the compound.

| Compound ID | S. aureus (mm) | E. coli (mm) |

| Pyrrole-C | 18 | 10 |

| Pyrrole-D | 0 | 0 |

| Neomycin | 22 | 19 |

| DMSO | 0 | 0 |

Table 2: Example data summary for antimicrobial screening. Values represent the diameter of the zone of inhibition.

Part 4: Secondary Screening - Anti-inflammatory and Enzyme Inhibition Assays

Compounds that demonstrate promising activity in primary screens are advanced to more specific, target-oriented secondary assays. For pyrrole derivatives, which often exhibit anti-inflammatory properties, cyclooxygenase (COX) enzyme inhibition assays are highly relevant.[1]

Principle of COX Inhibition Assays

Cyclooxygenase (COX) enzymes (isoforms COX-1 and COX-2) are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[18][19] COX-2 is typically induced during inflammation, making it a key target for anti-inflammatory drugs.[18][20] Screening assays are designed to measure the ability of a compound to inhibit the activity of a purified COX enzyme.[20][21] Many commercial kits use a fluorometric or colorimetric method to detect the intermediate product, Prostaglandin G2 (PGH2), or a final product like Prostaglandin F2α (PGF2α).[20][22][23] The signal is proportional to COX activity, and a reduction in signal in the presence of a test compound indicates inhibition.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits suitable for high-throughput screening.[18][20]

Materials:

-

Human recombinant COX-2 enzyme.[20]

-

COX Assay Buffer.[20]

-

COX Probe (detects PGH2).[20]

-

Arachidonic Acid (substrate).[20]

-

Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[20]

Procedure:

-

Reagent Preparation:

-

Plate Setup:

-

Action: In a 96-well white opaque plate, add the test compounds at various concentrations.

-

Controls (Self-Validation):

-

Enzyme Control (EC): Contains all components except the inhibitor, representing 100% enzyme activity.[20]

-

Inhibitor Control (IC): Contains a known COX-2 inhibitor (Celecoxib) to confirm assay validity.[20]

-

Solvent Control (SC): Contains the highest concentration of the vehicle (e.g., DMSO) to check for solvent effects on the enzyme.[20]

-

-

-

Reaction Mix Preparation:

-

Action: Prepare a master reaction mix containing Assay Buffer, COX Probe, and the COX-2 enzyme.

-

Action: Add 80 µL of this mix to each well.

-

-

Reaction Initiation and Measurement:

-

Action: Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells simultaneously using a multi-channel pipette.[20]

-

Action: Immediately begin measuring the fluorescence kinetically (e.g., every minute for 5-10 minutes) using a plate reader set to Ex/Em = 535/587 nm.[20]

-

Causality: A kinetic reading is superior to a single endpoint reading because it provides the reaction rate (slope of fluorescence vs. time). This is a more accurate measure of enzyme activity and is less susceptible to timing errors.

-

Data Analysis and Presentation:

The rate of reaction is calculated from the linear portion of the kinetic curve. The percent inhibition is calculated using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100

| Compound ID | Concentration (µM) | % COX-2 Inhibition |

| Pyrrole-C | 1 | 15.2 |

| Pyrrole-C | 10 | 68.5 |

| Pyrrole-C | 50 | 92.1 |

| Celecoxib | 10 | 95.4 |

Table 3: Example data summary for COX-2 inhibition screening. An IC₅₀ can be determined by plotting % inhibition against compound concentration.

Part 5: Elucidating the Mechanism of Action

Identifying a "hit" is only the beginning. Understanding how a compound exerts its biological effect—its mechanism of action (MOA)—is critical for further development.[24] For compounds showing anti-inflammatory or anticancer activity, investigating their effect on key signaling pathways is a logical next step.

The NF-κB Signaling Pathway: A Common Target

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial protein complex that controls the transcription of genes involved in inflammation, immunity, and cell survival.[25][26] Dysregulation and constitutive activation of the NF-κB pathway are implicated in many cancers and chronic inflammatory diseases.[26][27] Therefore, inhibiting this pathway is an attractive strategy for drug development.[26][27]

The canonical pathway involves the inhibitor of κB (IκBα) protein, which sequesters NF-κB in the cytoplasm.[25] Upon stimulation (e.g., by TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate gene transcription.[25] Many inhibitors act by preventing the phosphorylation and subsequent degradation of IκBα.[26][27]

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1.0, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Inhibition of the Canonical NF-κB Signaling Pathway" enddot

To investigate if a pyrrole derivative inhibits this pathway, a reporter gene assay can be employed. This involves using a cell line that has been engineered to express a reporter gene (like luciferase) under the control of an NF-κB response element.[28] Inhibition of NF-κB activity results in a quantifiable decrease in the reporter signal.[28]

Conclusion

The screening of novel pyrrole derivatives is a systematic, multi-stage process that requires careful experimental design and interpretation. By beginning with broad phenotypic assays like cytotoxicity and antimicrobial screens, researchers can efficiently triage large numbers of compounds. Promising hits can then be subjected to more specific secondary assays, such as enzyme inhibition screens, to identify their potential targets. Finally, mechanistic studies focusing on key cellular signaling pathways like NF-κB are essential to elucidate the mode of action, paving the way for rational lead optimization and further preclinical development. This structured, causality-driven approach ensures the generation of high-quality, defensible data, maximizing the potential for discovering the next generation of pyrrole-based therapeutics.

References

- Juskowiak, B. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Vertex AI Search.

- Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.

- A-Hon, L., et al. (2010). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central.

- Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.

- Hughes, C. C., et al. (2012). Determining the mode of action of bioactive compounds. PubMed.

- Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.

- MyBioSource. COX-2 assay kit-AHC69389.1. MyBioSource.

- Wikipedia. Antibiotic sensitivity testing. Wikipedia.

- Bertin Bioreagent. COX-2 (human) Inhibitor Screening Assay Kit. Bertin Bioreagent.

- WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- Zhang, Y., et al. (2024). Mechanisms of action of food bioactive compounds based on network pharmacology. ResearchGate.

- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.

- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.

- Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes.

- Patsnap Synapse. (2024). What are NF-κB inhibitors and how do they work?. Patsnap Synapse.

- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

- Abcam. MTT assay protocol. Abcam.

- Benchchem. A Comparative Guide to the Biological Activity of Pyrrole Derivatives. Benchchem.

- Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog.

- Apec.org. Antimicrobial Susceptibility Testing. Apec.org.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.

- Santa Cruz Biotechnology. NF kappa B Inhibitors. Santa Cruz Biotechnology.

- Bolca, S., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed.

- ResearchGate. (2025). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. ResearchGate.

- Selleck Chemicals. NF-κB Inhibition. Selleck Chemicals.

- International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies.

- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.

- Loux, J. J., et al. (1977). Antiinflammatory activity: evaluation of a new screening procedure. PubMed.

- Medium. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Medium.

- Slideshare. (n.d.). Screening models for inflammatory drugs. Slideshare.

- Wei, W., et al. (2020). Bioactive Molecules and Their Mechanisms of Action. PMC - NIH.

- MDPI. (n.d.). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. MDPI.

- Benchchem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.

- Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. Pharmacognosy.

- MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.

- PMC - PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central.

- MDPI. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI.

- NIH. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.

- PMC. (2019). Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. PMC.

- YouTube. (2020). Agar well diffusion assay. YouTube.

- Benchchem. (n.d.). Application Notes and Protocols for Agar Diffusion Method in Antibacterial Testing of Dicranolomin. Benchchem.

- ACS Omega. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega.

- PMC - PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central.

- PMC - PubMed Central. (n.d.). Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. PMC - PubMed Central.

- ResearchGate. (2025). Targeting enzyme inhibitors in drug discovery. ResearchGate.

- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.

- MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.

- IntechOpen. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. IntechOpen.

- ResearchGate. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. clyte.tech [clyte.tech]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. chemistnotes.com [chemistnotes.com]

- 14. botanyjournals.com [botanyjournals.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. assaygenie.com [assaygenie.com]

- 19. mybiosource.com [mybiosource.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. blog.biobide.com [blog.biobide.com]

- 22. caymanchem.com [caymanchem.com]

- 23. COX-2 (human) Inhibitor Screening Assay Kit - Applications - CAT N°: 701080 [bertin-bioreagent.com]

- 24. Determining the mode of action of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 26. researchgate.net [researchgate.net]

- 27. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of Phenyl-Pyrrole Methanones: A Case Study of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrrole Scaffolds and Precise Structural Analysis

Pyrrole-containing compounds are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties. The spatial arrangement of atoms within these molecules, dictated by their crystal structure, is paramount in governing their interactions with biological targets and their physicochemical characteristics. Understanding this three-dimensional architecture is therefore not merely an academic exercise but a critical component in the rational design of novel therapeutics and functional materials.

This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of phenyl-pyrrole methanones, a class of compounds with significant pharmacological potential. Due to the absence of publicly available, complete crystallographic data for (4-Chlorophenyl)(1H-pyrrol-3-yl)methanone, this document will utilize the closely related analogue, (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone , as a detailed case study[1]. The principles and techniques discussed herein are broadly applicable to the structural analysis of similar organic small molecules.

The Cornerstone of Structural Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional model of the electron density, and thus the atomic positions.

Experimental Workflow: From Crystal to Structure

The journey from a synthesized compound to a fully refined crystal structure follows a well-defined, multi-step process. Each step is critical for the acquisition of high-quality data and the subsequent successful determination of the molecular structure.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol: A Practical Approach

-

Synthesis and Crystallization: The journey begins with the chemical synthesis of the target compound. For (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone, this was achieved by treating an amide-phosphoryl complex with pyrrole. The subsequent and crucial step is the growth of high-quality single crystals suitable for X-ray diffraction. Slow evaporation of a methanolic solution of the compound is a commonly employed and effective technique.

-

Data Collection: A suitable single crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. For the analogue in our case study, data was collected on an Oxford Diffraction Xcalibur Sapphire3 diffractometer[1]. The crystal is cooled, typically to 100-170 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The instrument then rotates the crystal through a series of orientations while irradiating it with monochromatic X-rays, and a detector records the intensities and positions of the diffracted beams.

-

Data Reduction and Structure Solution: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of the reflections. The resulting data is then used to solve the phase problem, a critical step in determining the initial atomic positions. Programs like SHELXS utilize direct methods or Patterson functions to generate an initial structural model[1].

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method, typically with software such as SHELXL[1]. This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are often placed in geometrically calculated positions.

Structural Insights into (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone

The successful application of the aforementioned workflow to (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone yielded a wealth of structural information, providing a clear picture of its molecular and supramolecular architecture.

Crystallographic Data Summary

The key crystallographic parameters for (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone are summarized in the table below[1]. This data provides the fundamental lattice and symmetry information of the crystal.

| Parameter | Value |

| Chemical Formula | C₁₁H₈FNO |

| Molecular Weight | 189.18 g/mol |

| Crystal System | Triclinic |

| Space Group | Pത1 |

| a (Å) | 3.8957 (2) |

| b (Å) | 10.7053 (5) |

| c (Å) | 11.1421 (6) |

| α (°) | 99.167 (4) |

| β (°) | 95.951 (4) |

| γ (°) | 98.699 (4) |

| Volume (ų) | 449.56 (4) |

| Z | 2 |

| Temperature (K) | 293 |

| R[F² > 2σ(F²)] | 0.038 |

| wR(F²) | 0.098 |

Molecular Geometry: A Tale of Two Rings

The analysis of the refined structure reveals important details about the conformation of the molecule. The pyrrole and benzene rings are individually planar, as expected. However, they are not coplanar with each other. The dihedral angle between the mean planes of the pyrrole and benzene rings is 49.16 (6)°[1]. This twisted conformation is a key structural feature that can influence the molecule's packing in the solid state and its interaction with biological receptors.

Supramolecular Assembly: The Role of Intermolecular Interactions

In the crystal lattice, molecules of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone are not isolated but are organized into a higher-order structure through a network of intermolecular interactions. The most significant of these is a classic N-H···O hydrogen bond[1].

Figure 2: Schematic of N-H···O hydrogen bonding leading to dimer formation.

This hydrogen bonding links adjacent molecules into centrosymmetric dimers, where two molecules are related by an inversion center[1]. This specific arrangement is a common and stabilizing motif in the crystal structures of molecules containing both hydrogen bond donors (the pyrrole N-H) and acceptors (the carbonyl oxygen). The formation of these dimers is a primary driver of the crystal packing.

Conclusion: From Data to Insight in Drug Discovery

The crystal structure analysis of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone, as a representative of the broader class of phenyl-pyrrole methanones, showcases the power of single-crystal X-ray diffraction in providing definitive structural evidence. The detailed knowledge of its molecular conformation, including the significant twist between the aromatic rings, and the precise nature of the intermolecular hydrogen bonding that dictates its supramolecular assembly, are invaluable insights for drug development professionals. This information can inform the design of analogues with improved binding affinities, guide the interpretation of structure-activity relationships (SAR), and aid in the prediction and control of solid-state properties crucial for pharmaceutical formulation. As the field moves towards increasingly rational and structure-based drug design, the principles and methodologies outlined in this guide will remain central to the discovery of new and effective medicines.

References

- Prakash, V., Kapoor, K., Prakash, M. S., Gupta, V. K., & Kant, R. (2012). (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2073. [Link]

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

- Farrugia, L. J. (1997). ORTEP-3 for Windows - a version of ORTEP-III with a Graphical User Interface (GUI). Journal of Applied Crystallography, 30(5), 565. [Link]

Sources

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Pyrrole Ketones

Abstract

Pyrrole ketones are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. The Friedel-Crafts acylation is a cornerstone of C-C bond formation, providing a direct route to these valuable synthons. However, the high reactivity of the pyrrole ring presents unique challenges, including a propensity for polymerization and difficulties in controlling regioselectivity. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the Friedel-Crafts acylation of pyrroles. We will delve into the mechanistic underpinnings of the reaction, explore strategies for navigating its complexities, and present field-proven protocols. By explaining the causality behind experimental choices, this document serves as both a theoretical and practical resource for the synthesis of functionalized pyrrole ketones.

Introduction: The Challenge and Opportunity of Pyrrole Acylation

The pyrrole nucleus is a fundamental component of numerous biologically active molecules, including natural products and pharmaceuticals. The introduction of a ketone functionality via acylation provides a versatile handle for further synthetic elaboration, making acylpyrroles highly sought-after intermediates.[1] The classical Friedel-Crafts acylation, a robust method for acylating aromatic systems, would seem the most direct approach.[2]

However, the electron-rich nature of the pyrrole ring, which makes it highly nucleophilic, also renders it exquisitely sensitive to the strong Lewis or Brønsted acids typically employed in these reactions. This sensitivity often leads to undesirable side reactions, most notably polymerization, which can severely diminish yields and complicate purification.[3][4] Furthermore, the pyrrole ring possesses two potentially reactive positions (C2 and C3), leading to the critical challenge of regioselectivity. This guide will dissect these challenges and provide a strategic framework for achieving efficient and selective pyrrole acylation.

Mechanistic Rationale: Understanding Reactivity and Regioselectivity

The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution.[5][6] The reaction involves two primary steps: the generation of a highly electrophilic acylium ion from an acylating agent (like an acyl chloride or anhydride) with the aid of a Lewis acid catalyst, followed by the attack of the aromatic ring on this electrophile.